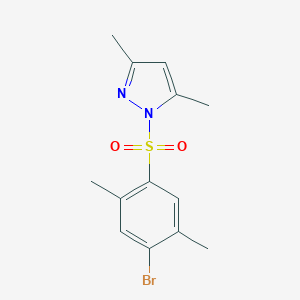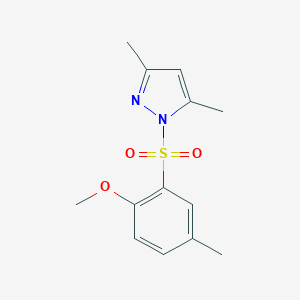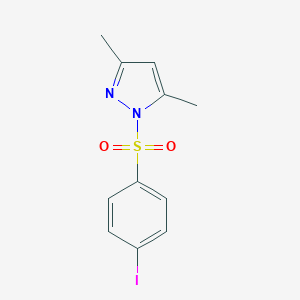
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromo-substituted phenyl ring and a sulfonyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2,5-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using reagents like lithium aluminum hydride or hydrogen peroxide, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The bromo group may also participate in halogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a chloro group instead of a bromo group.
1-(4-Methyl-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a methyl group instead of a bromo group.
1-(4-Fluoro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a fluoro group instead of a bromo group.
The uniqueness of this compound lies in the presence of the bromo group, which can participate in unique interactions and reactions compared to other halogen or alkyl-substituted analogs.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQUMGPZAQIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)






![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)




